N-butyl-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-butyl-2-(pyrimidin-2-yloxy)acetamide is an organic compound that belongs to the class of amides It features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of N-butylacetamide with pyrimidine-2-ol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidine-2-ol, facilitating its nucleophilic attack on the carbonyl carbon of N-butylacetamide. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-butyl-2-(pyrimidin-2-yloxy)ethylamine.
Substitution: Various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
N-butyl-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-butyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-(pyridin-2-yloxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-butyl-2-(pyrimidin-4-yloxy)acetamide: Similar structure but with the oxygen atom attached to the 4-position of the pyrimidine ring.
N-butyl-2-(pyrimidin-5-yloxy)acetamide: Similar structure but with the oxygen atom attached to the 5-position of the pyrimidine ring.
Uniqueness
N-butyl-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-butyl-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-5-11-9(14)8-15-10-12-6-4-7-13-10/h4,6-7H,2-3,5,8H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVWIQROPJQESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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